molecular formula C24H32N4O4 B11551450 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B11551450
M. Wt: 440.5 g/mol
InChI Key: WZIVYMJONZZNAH-DHRITJCHSA-N
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Description

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a bis(2-methylpropyl)amino group, and a methylphenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves multiple steps. One common approach is the condensation reaction between 2-(3-methylphenoxy)acetic acid hydrazide and an aldehyde derivative of 2-[bis(2-methylpropyl)amino]-5-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to various oxidized products depending on the extent of the reaction.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs with specific therapeutic targets.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group may participate in redox reactions, while the bis(2-methylpropyl)amino group can interact with biological receptors or enzymes. The exact pathways and targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide: Similar structure but with a different position of the methyl group on the phenoxy ring.

    N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide: Similar structure but with a different position of the methyl group on the phenoxy ring.

Uniqueness

The uniqueness of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C24H32N4O4/c1-17(2)14-27(15-18(3)4)23-10-9-21(28(30)31)12-20(23)13-25-26-24(29)16-32-22-8-6-7-19(5)11-22/h6-13,17-18H,14-16H2,1-5H3,(H,26,29)/b25-13+

InChI Key

WZIVYMJONZZNAH-DHRITJCHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C

Origin of Product

United States

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